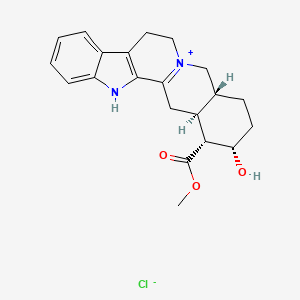

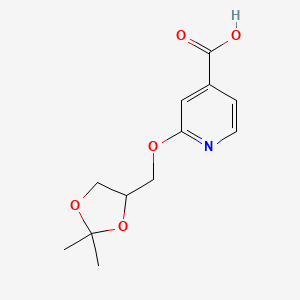

![molecular formula C22H30N6O9 B13849544 (S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)

(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Wybutosine is a heavily modified nucleoside found in phenylalanine transfer RNA (tRNA) in eukaryotic organisms. It plays a crucial role in stabilizing interactions between codons and anticodons during protein synthesis, ensuring accurate translation and maintaining cellular health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of wybutosine involves a multi-enzymatic process. The initial step is catalyzed by N1-methyltransferase TRM5, which methylates the G37 site of phenylalanine tRNA to form m1G37. This intermediate then undergoes several enzymatic transformations involving TYW1, TYW2, TYW3, and TYW4, each contributing to the formation of the tricyclic core and subsequent modifications .

Industrial Production Methods: This involves the use of specific enzymes and cofactors to replicate the natural biosynthetic pathway .

Analyse Des Réactions Chimiques

Types of Reactions: Wybutosine undergoes several types of chemical reactions during its biosynthesis, including methylation, tricyclic core formation, and methoxycarbonylation. These reactions are facilitated by enzymes such as TRM5, TYW1, TYW2, TYW3, and TYW4 .

Common Reagents and Conditions:

Methylation: S-adenosylmethionine (SAM) is commonly used as a methyl group donor.

Tricyclic Core Formation: This step involves the use of pyruvate and flavin mononucleotide (FMN) as cofactors.

Methoxycarbonylation: This reaction requires the presence of methoxycarbonyl transferase

Major Products: The major products formed during the biosynthesis of wybutosine include m1G37, yW-86, yW-72, yW-57, and finally, wybutosine .

Applications De Recherche Scientifique

Wybutosine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its role in stabilizing codon-anticodon interactions makes it essential for studying protein synthesis and translation fidelity. Additionally, defects in tRNA modifications, including wybutosine, have been linked to various diseases, making it a valuable target for medical research .

Mécanisme D'action

Wybutosine exerts its effects by stabilizing the codon-anticodon base pairing during the decoding process in the ribosome. This stabilization is crucial for accurate translation and protein synthesis. The molecular targets involved in this process include the enzymes TRM5, TYW1, TYW2, TYW3, and TYW4, which sequentially modify the G37 site of phenylalanine tRNA to form wybutosine .

Comparaison Avec Des Composés Similaires

Wyosine (imG): A precursor in the biosynthesis of wybutosine.

7-Aminocarboxypropyl-demethylwyosine (yW-86): An intermediate in the wybutosine biosynthetic pathway.

7-Methylwyosine (mimG): Another derivative found in tRNA

Uniqueness: Wybutosine is unique due to its highly modified structure and its specific role in stabilizing codon-anticodon interactions. This makes it distinct from other tRNA modifications, which may not have the same level of complexity or functional specificity .

Propriétés

Formule moléculaire |

C22H30N6O9 |

|---|---|

Poids moléculaire |

522.5 g/mol |

Nom IUPAC |

methyl (2S)-4-[3-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-2-(methoxycarbonylamino)butanoate |

InChI |

InChI=1S/C22H30N6O9/c1-10-12(7-6-11(20(32)35-4)25-22(33)36-5)28-18(31)14-17(26(2)21(28)24-10)27(9-23-14)19-16(34-3)15(30)13(8-29)37-19/h9,11,13,15-16,19,29-30H,6-8H2,1-5H3,(H,25,33)/t11-,13+,15+,16+,19+/m0/s1 |

Clé InChI |

UCBJXSHZICVSHI-KFAHYOAQSA-N |

SMILES isomérique |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)OC)CC[C@@H](C(=O)OC)NC(=O)OC |

SMILES canonique |

CC1=C(N2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4C(C(C(O4)CO)O)OC)CCC(C(=O)OC)NC(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

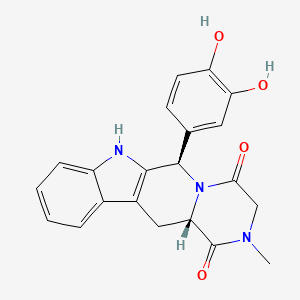

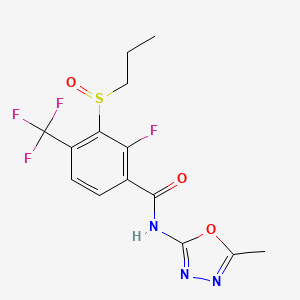

![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)

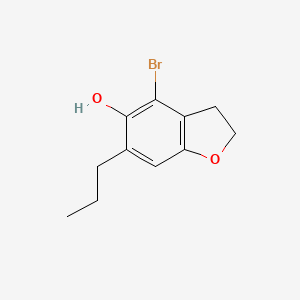

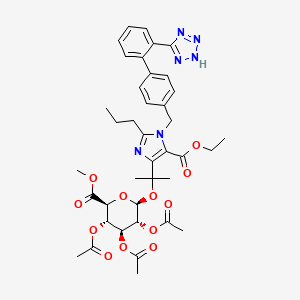

![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)

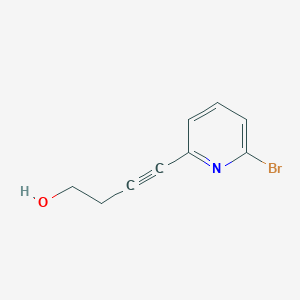

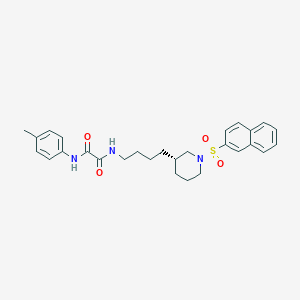

![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)

![4-[4-[5-fluoro-4-(5-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]cyclohexane-1-carboxylic acid](/img/structure/B13849512.png)

![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)